molecular formula C7H5F2IO B6305376 1,2-Difluoro-4-iodo-3-methoxybenzene CAS No. 2091145-96-7

1,2-Difluoro-4-iodo-3-methoxybenzene

Cat. No.: B6305376
CAS No.: 2091145-96-7
M. Wt: 270.01 g/mol
InChI Key: LJKDUNIOYPWOMT-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5F2IO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-difluoro-4-iodo-3-methoxybenzene typically involves the halogenation and methoxylation of a benzene derivative. One common method includes the iodination of 1,2-difluorobenzene followed by the introduction of a methoxy group at the para position relative to the iodine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-iodo-3-methoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 1,2-difluoro-4-methoxy-3-methoxybenzene, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,2-Difluoro-4-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-difluoro-4-iodo-3-methoxybenzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and dipole interactions, while the iodine atom can undergo oxidative addition and reductive elimination reactions. The methoxy group can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-4-iodo-3-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1,2-Difluoro-3-methoxy-4-nitrobenzene: Contains a nitro group instead of an iodine atom.

    1,2-Difluoro-4-iodobenzene: Lacks the methoxy group.

Uniqueness

1,2-Difluoro-4-iodo-3-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for diverse chemical transformations, while the methoxy group enhances its solubility and electronic characteristics.

Properties

IUPAC Name

1,2-difluoro-4-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKDUNIOYPWOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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